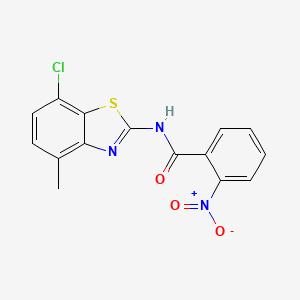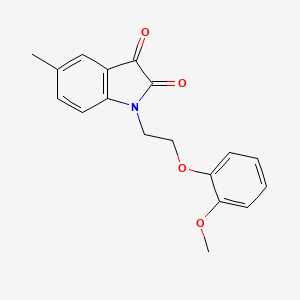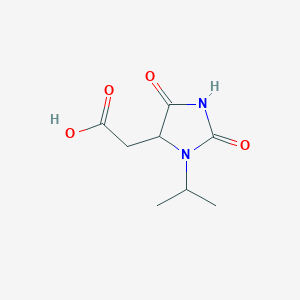![molecular formula C12H11ClO2 B2381770 1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone CAS No. 1284229-49-7](/img/structure/B2381770.png)
1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been achieved through the Claisen rearrangement of 4-methyl-7-[4-(hydroxy, chloro, amino, acetoxy, and methoxy)-but-2-ynyloxy]-coumarins under microwave irradiation . This method is noted for its operational simplicity, good yields in short reaction times, and easy work-up procedures .Molecular Structure Analysis
The molecular structure of 1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone can be inferred from similar compounds. For instance, 4-(4-Chloro-but-2-ynyloxy)-benzaldehyde, which shares a similar structure, has a molecular formula of C11H9ClO2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For instance, 4-(4-Chloro-but-2-ynyloxy)-benzaldehyde has a molecular weight of 208.64 g/mol, an XLogP3-AA of 2, and a topological polar surface area of 26.3 Ų .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Synthesis of Pyrimidinones : A study by Dave et al. (2013) described the synthesis of 6-phenyl-4-(4-(4-(p-tolyloxy)phenoxy)phenyl)-5,6-dihydropyrimidin-2(1H)-one from 1-chloro-4-(p-tolyloxy)benzene and 1-(4-hydroxyphenyl)-ethanone. This compound exhibited antimicrobial activity against species like Bacillus subtillis and Escherichia coli (Dave et al., 2013).
Antimicrobial Activity of Chalcone Derivatives : Another research by Patel et al. (2011) involved the synthesis of chalcone derivatives using 4-chloroaniline and 1-(4-hydroxyphenyl)-ethanone. These compounds were tested for antimicrobial activity against various bacteria (Patel et al., 2011).
Photoremovable Protecting Group
- Photoremovable Protecting Group for Carboxylic Acids : Atemnkeng et al. (2003) introduced a new photoremovable protecting group, 1-[2-(2-hydroxyalkyl)phenyl]ethanone, for carboxylic acids. This group released the acid efficiently upon photolysis (Atemnkeng et al., 2003).
Biological and Medicinal Applications
Anxiolytic Activity : Liszkiewicz et al. (2006) synthesized 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones and tested their anxiolytic activity. The compound with the chlorophenyl substituent showed significant activity (Liszkiewicz et al., 2006).
Anti-inflammatory Agents : Research by Rehman et al. (2022) aimed to prepare chalcone derivatives, such as 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one. These derivatives were evaluated for their anti-inflammatory activity (Rehman et al., 2022).
Characterization and Interaction Studies
- Ultrasonic Studies : Tangeda and Nallani (2005) conducted ultrasonic studies of binary mixtures of aromatic ketones, including 1-(4-chloro-phenyl)-ethanone, with N-methyl-acetamide. This study provided insights into the nature of binary interactions in these mixtures (Tangeda & Nallani, 2005).
Platelet Aggregation Inhibitory Activity
- Platelet Aggregation Inhibitory Activity : A study by Akamanchi et al. (1999) synthesized a series of 1-(2-hydroxy-phenyl)ethanone derivatives, including paeonol, and tested them as inhibitors of platelet aggregation. Several compounds exhibited significant inhibition (Akamanchi et al., 1999).
Propriétés
IUPAC Name |
1-[4-(4-chlorobut-2-ynoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-10(14)11-4-6-12(7-5-11)15-9-3-2-8-13/h4-7H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYFTRIVFDLORP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC#CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1284229-49-7 |
Source


|
| Record name | 1-[4-(4-chloro-but-2-ynyloxy)-phenyl]-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2381690.png)


![2-(Benzo[d]thiazol-2-yl)-2-(2-chloropyrimidin-4-yl)acetonitrile](/img/structure/B2381694.png)
![8-bromo-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2381698.png)



![Spiro[5.5]undecan-3-amine](/img/structure/B2381704.png)

![2-Chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3A,4,5,6-tetrahydro-3H-indazol-2-YL]ethanone](/img/structure/B2381708.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2381709.png)

